

# An In-Depth Technical Guide to 2-Isopropylthiazole

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## Compound of Interest

Compound Name: **2-Isopropylthiazole**

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This technical guide provides a comprehensive overview of **2-isopropylthiazole**, a heterocyclic compound of interest in various chemical and pharmaceutical research fields. This document details its chemical identity, physicochemical properties, and a general synthetic approach, adhering to a format suitable for a scientific audience.

## Chemical Identity and Nomenclature

**2-Isopropylthiazole** is a substituted thiazole ring where an isopropyl group is attached at the second position.

- IUPAC Name: 2-propan-2-yl-1,3-thiazole[1]
- Synonyms: **2-Isopropylthiazole**, 2-Isopropyl-2H-3-thiazole[1]
- CAS Number: 15679-10-4[1]
- Molecular Formula: C<sub>6</sub>H<sub>9</sub>NS[1]
- Molecular Weight: 127.21 g/mol [1]

## Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **2-isopropylthiazole**. It is important to note that while some physical properties are available for **2-isopropylthiazole**, detailed experimental spectroscopic data in publicly accessible literature is limited. Therefore, spectroscopic data for the closely related compound, 2-isopropyl-4-methylthiazole, is provided as a reference.

| Property  | Value  | Reference Compound (if applicable) |
|---|--|------------------------------------|
| <b>Physical Properties</b>                          |  |                                    |
| Boiling Point                                       | 154 °C   | N/A                                |
| Density   | 1.040 g/cm <sup>3</sup>  | N/A                                |
| Flash Point   | 43 °C  | N/A                                |
| pKa (Predicted)                                     | 3.31 ± 0.10  | N/A                                |
| <b>Chromatographic Data</b>                         |  |                                    |
| Kovats Retention Index                              | Standard non-polar: 933.4,<br>Standard polar: 1321.9                                     | N/A                                |
| <b>Spectroscopic Data</b>                           |  |                                    |
| Spectroscopic Data                                  | Data for 2-isopropyl-4-methylthiazole (CAS 15679-13-7)                                   |                                    |
| <sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )    | δ (ppm): 1.38 (d, 6H), 2.41 (s, 3H), 3.28 (sept, 1H), 6.69 (s, 1H)                       | 2-isopropyl-4-methylthiazole       |
| <sup>13</sup> C NMR (22.53 MHz, CDCl <sub>3</sub> ) | δ (ppm): 17.04, 23.21, 33.28, 111.73, 152.04, 177.39                                     | 2-isopropyl-4-methylthiazole       |
| Infrared (IR) Spectrum                              | Major peaks observable in typical thiazole and alkyl C-H stretching and bending regions. | 2-isopropyl-4-methylthiazole       |
| Mass Spectrum (MS)                                  | Characteristic fragmentation patterns for the thiazole ring and isopropyl substituent.   | 2-isopropyl-4-methylthiazole       |

## Experimental Protocols: Synthesis of 2-Isopropylthiazole

A common and effective method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of an  $\alpha$ -haloketone with a thioamide. For the synthesis of **2-isopropylthiazole**, the key precursors would be a suitable  $\alpha$ -haloacetaldehyde derivative and isobutyrothioamide (2-methylpropanethioamide).

While a detailed, step-by-step published protocol specifically for **2-isopropylthiazole** is not readily available, the following represents a generalized experimental procedure based on the Hantzsch reaction.

Reaction Scheme:

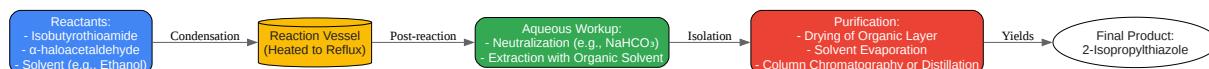


General Procedure:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isobutyrothioamide and a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water).
- Addition of  $\alpha$ -haloketone: The  $\alpha$ -haloacetaldehyde derivative (e.g., chloroacetaldehyde or bromoacetaldehyde) is added to the solution. The addition may be done portion-wise or as a solution in the reaction solvent to control any initial exotherm.
- Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is often removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize any acid formed during the reaction, followed by washing with brine.
- Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is evaporated. The crude product is then purified, typically by column chromatography on silica gel or by distillation under reduced pressure, to yield pure **2-isopropylthiazole**.

## Visualizations

The following diagram illustrates the generalized workflow for the Hantzsch synthesis of **2-isopropylthiazole**.



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Caption: Generalized workflow for the Hantzsch synthesis of **2-isopropylthiazole**.

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## References

- 1. 2-Isopropylthiazole | C6H9NS | CID 85054 - PubChem [pubchem.ncbi.nlm.nih.gov]
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